![molecular formula C14H16N2O B1338631 2-{[(2-氨基苯基)甲氧基]甲基}苯胺 CAS No. 74808-61-0](/img/structure/B1338631.png)

2-{[(2-氨基苯基)甲氧基]甲基}苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

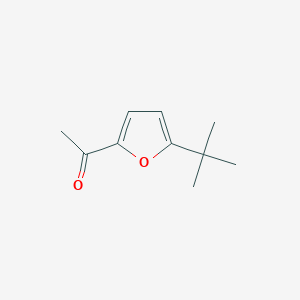

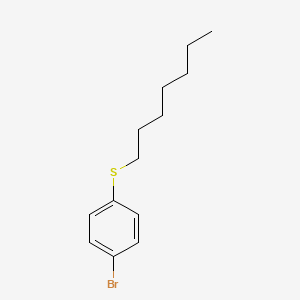

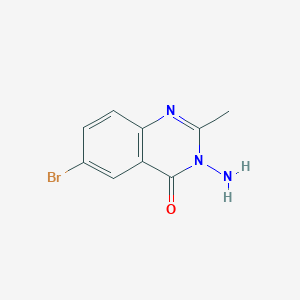

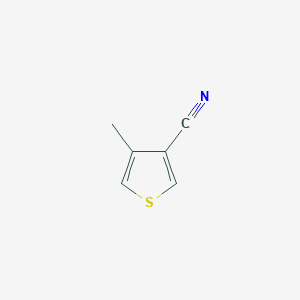

The compound 2-{[(2-Aminophenyl)methoxy]methyl}aniline is a chemical species that is likely to possess an aniline moiety, which is an aromatic ring attached to an amino group. The structure suggested by the name indicates that it has a methoxy group attached to a methylene bridge, which in turn is connected to another aniline ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-{[(2-Aminophenyl)methoxy]methyl}aniline can be achieved through oxidative cross-coupling reactions. For instance, the iodine-promoted oxidative C-H/C-H cross-coupling of unprotected anilines with 2-methylquinoline leads to the formation of C4-carbonylated aniline derivatives . This method is significant as it allows for the site-selective synthesis of methanones containing free amino groups, utilizing a Kornblum oxidation of 2-methylquinoline. The process tolerates various functional groups, which suggests that it could potentially be applied to synthesize the compound or its derivatives.

Molecular Structure Analysis

While the specific molecular structure of 2-{[(2-Aminophenyl)methoxy]methyl}aniline is not detailed in the provided papers, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been elucidated using X-ray crystallography . The crystal structure of this compound is triclinic with specific space group parameters. It features a planar pyran ring, which is a characteristic that could influence the physical and chemical properties of the molecule. This information is relevant as it provides insight into how the molecular structure of similar compounds can be determined and analyzed.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is often characterized by their participation in various organic reactions. The oxidative cross-coupling reaction mentioned earlier is an example of how aniline compounds can undergo C-H functionalization . This type of reaction is crucial for the modification of the aniline ring and the introduction of new functional groups. The tolerance of various substituents in the reaction suggests that 2-{[(2-Aminophenyl)methoxy]methyl}aniline could also be involved in similar chemical transformations, leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{[(2-Aminophenyl)methoxy]methyl}aniline can be inferred from the properties of related aniline compounds. For example, the presence of hydrogen bonds in the crystal structure of the related compound indicates that 2-{[(2-Aminophenyl)methoxy]methyl}aniline may also exhibit hydrogen bonding, which could affect its solubility, melting point, and other physical properties. The planarity of certain rings within the structure could influence the compound's electronic properties and reactivity. However, without specific data on the compound , these properties are speculative and would require experimental verification.

科学研究应用

合成和化学反应

苯胺衍生物,包括与“2-{[(2-氨基苯基)甲氧基]甲基}苯胺”在结构上相关的化合物,一直是各种合成过程的焦点。例如,乌克兰等人(2014年)的研究讨论了环化反应,专门产生4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸酰基的2-取代苯胺酰胺,展示了苯胺衍生物在合成复杂杂环化合物方面的多功能性(Ukrainets, Petrushova, Davidenko, & Grinevich, 2014)。

有机化学和药物化学中的应用

苯胺衍生物在开发具有潜在生物活性的化合物方面也显示出重要意义。例如,皮门诺娃等人(2003年)合成并研究了与苯胺反应的化合物,导致产生表现出进一步生物活性测试潜力的衍生物(Pimenova, Krasnych, Goun, & Miles, 2003)。此外,拉希姆等人(2018年)展示了碘促进的未保护苯胺氧化C-H/C-H交叉偶联,提供了一种合成化合物的方法,这些化合物可能在药物开发和药物化学的其他领域具有影响(Rahim, Shaik, Baig, Alarifi, & Kamal, 2018)。

对材料科学的贡献

与苯胺衍生物相关的化合物已被探索其电化学和电致色行为。黄等人(2011年)报道了基于苯胺衍生物的两性芳香族聚酰亚胺,由于其电致色特性,展示了在电子器件中应用的显著潜力(Huang, Yen, & Liou, 2011)。

安全和危害

The safety information for “2-{[(2-Aminophenyl)methoxy]methyl}aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

属性

IUPAC Name |

2-[(2-aminophenyl)methoxymethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJBQSXXLJETCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COCC2=CC=CC=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminophenyl)methoxy]methyl}aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。